Cas no 1804752-52-0 (2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride)
2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride
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- Inchi: 1S/C9H4Cl2F5NO2/c10-1-4-6(19-9(14,15)16)5(8(12)13)3(2-17-4)7(11)18/h2,8H,1H2
- InChI Key: BQBYDDNXPXNVSD-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C(F)F)C(C(=O)Cl)=CN=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 328
- XLogP3: 3.6
- Topological Polar Surface Area: 39.2
2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080336-1g |
2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride |
1804752-52-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride
Professional Introduction to 2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl Chloride (CAS No. 1804752-52-0)
2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 1804752-52-0, is a versatile intermediate that plays a crucial role in the synthesis of various biologically active molecules. Its unique structural features, including the presence of multiple fluorinated substituents and a reactive chloroformyl group, make it an invaluable tool for chemists and researchers working on the development of novel therapeutic agents.
The compound's structure is characterized by a pyridine core, which is a common scaffold in many pharmacologically relevant molecules. The pyridine ring is functionalized with a chloromethyl group at the 2-position, a difluoromethyl group at the 4-position, and a trifluoromethoxy group at the 3-position. Additionally, the 5-position of the pyridine ring bears a carbonyl chloride group, which is highly reactive and capable of participating in various nucleophilic substitution reactions. These features collectively contribute to the compound's reactivity and its potential utility in synthetic chemistry.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in 2-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride not only enhances its lipophilicity but also influences its electronic properties, making it an attractive candidate for further derivatization and functionalization.
The chloroformyl group at the 5-position of the pyridine ring is particularly noteworthy as it serves as a versatile handle for introducing carbonyl functionalities into target molecules. This reactivity has been exploited in various synthetic strategies, including the preparation of esters, amides, and other derivatives that are essential for drug development. The compound's ability to undergo nucleophilic addition reactions makes it a valuable intermediate for constructing complex molecular architectures.
Recent studies have highlighted the utility of this compound in the synthesis of kinase inhibitors, which are among the most widely studied therapeutic agents today. Kinase inhibitors are used to treat a variety of diseases, including cancer, inflammatory disorders, and autoimmune conditions. The structural features of 2-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride make it an ideal candidate for designing molecules that can selectively target specific kinases by modulating their activity.
One notable application of this compound has been reported in the development of JAK (Janus kinase) inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis and psoriasis. In one study, researchers utilized 2-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride as a key intermediate to synthesize a series of JAK inhibitors with improved potency and selectivity. The study demonstrated that the introduction of fluorinated substituents significantly enhanced the binding affinity of the inhibitors to their target enzymes.
The compound's reactivity also makes it useful for constructing heterocyclic frameworks that are prevalent in many bioactive molecules. Heterocycles are essential components of numerous pharmaceuticals due to their ability to mimic natural products and interact with biological targets in specific ways. By leveraging the reactivity of 2-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride, chemists can efficiently build complex heterocyclic structures that exhibit desirable pharmacological properties.
In addition to its applications in drug discovery, this compound has also been explored in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel materials with tailored electronic properties or for synthesizing agrochemicals with enhanced efficacy and environmental safety.
The synthesis of 2-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of commercially available pyridine derivatives followed by sequential introduction of chloroformyl, difluoromethyl, and trifluoromethoxy groups. Advanced synthetic techniques such as cross-coupling reactions and metal-catalyzed transformations are often employed to achieve these modifications efficiently.
The compound's stability under various reaction conditions is another critical factor that must be considered during its synthesis and application. Fluorinated compounds can exhibit unique stability profiles compared to their non-fluorinated analogs, which can influence their suitability for different synthetic routes. Researchers must carefully evaluate these factors to ensure optimal performance throughout their synthetic procedures.
In conclusion, 2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-carbonyl chloride (CAS No. 1804752-52-0) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers working on the development of novel therapeutic agents, materials science applications, and agrochemicals. As our understanding of fluorinated compounds continues to grow, so too will the applications and importance of this versatile intermediate.
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